molecular formula C10H9F3O2 B1390453 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid CAS No. 1000544-72-8

2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B1390453
CAS No.: 1000544-72-8
M. Wt: 218.17 g/mol
InChI Key: GDCOLUWREQNZSM-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of a trifluoromethyl group and a methyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar radical trifluoromethylation techniques. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The aromatic ring can undergo reduction reactions under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets. For instance, it can act as a peroxisome proliferator-activated receptor agonist, influencing pathways related to inflammation and metabolic regulation . The trifluoromethyl group enhances its binding affinity and stability, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylacetic acid
  • Methyl 3-(trifluoromethyl)phenylacetate
  • 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl derivatives

Uniqueness

2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6-2-3-7(5-9(14)15)4-8(6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCOLUWREQNZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674005
Record name [4-Methyl-3-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000544-72-8
Record name [4-Methyl-3-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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